molecular formula C20H9F5O3 B11154274 3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one

3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B11154274
M. Wt: 392.3 g/mol
InChI Key: NKMZKWWLLSPXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of benzo[c]chromen-6-one derivatives, which are characterized by a fused ring system containing both benzene and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the reaction of 6H-benzo[c]chromen-6-one with pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and optimization of reaction conditions are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-[(Pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroxy derivatives or other reduced forms.

    Substitution: The pentafluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

3-[(Pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The pentafluorobenzyl group enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one is unique due to the presence of the pentafluorobenzyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H9F5O3

Molecular Weight

392.3 g/mol

IUPAC Name

3-[(2,3,4,5,6-pentafluorophenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C20H9F5O3/c21-15-13(16(22)18(24)19(25)17(15)23)8-27-9-5-6-11-10-3-1-2-4-12(10)20(26)28-14(11)7-9/h1-7H,8H2

InChI Key

NKMZKWWLLSPXJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.